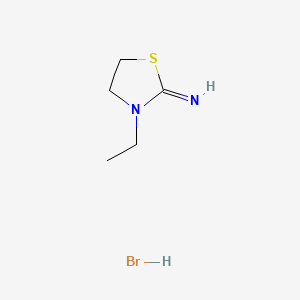![molecular formula C6H7N5O B13952650 6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)
6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered significant interest in scientific research due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one typically involves the reaction of 5-aminopyrazoles with appropriate reagents under controlled conditions. One common method involves the reaction of N-(methoxycarbonyl)trihaloacetimidoylchlorides with 5-aminopyrazoles, leading to the formation of N-methoxycarbonyl-N’-(5-pyrazolyl)trihaloacetamidines. These intermediates then undergo thermal intramolecular cyclocondensation to yield the desired pyrazolo[3,4-d]pyrimidin-4-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This would include precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has shown potential as a kinase inhibitor, particularly for CDK2, making it a candidate for cancer treatment
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one primarily involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, thereby preventing the kinase from phosphorylating its substrates .
類似化合物との比較
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar structure.
Thioglycoside derivatives: These compounds also exhibit kinase inhibitory activity.
Uniqueness
6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific interaction with CDK2, which is not as pronounced in other similar compounds. This specificity makes it a valuable candidate for targeted cancer therapies .
特性
分子式 |
C6H7N5O |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
6-(methylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H7N5O/c1-7-6-9-4-3(2-8-11-4)5(12)10-6/h2H,1H3,(H3,7,8,9,10,11,12) |
InChIキー |
TXLNTIMPXAAAFE-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC2=C(C=NN2)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
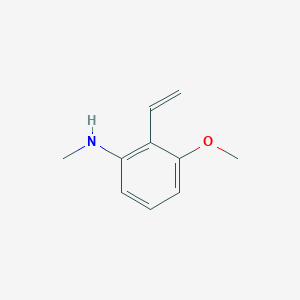
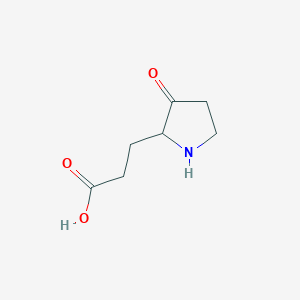
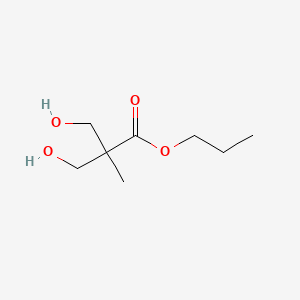
![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)
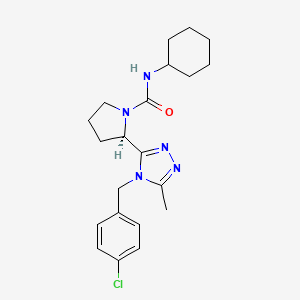
![5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952591.png)
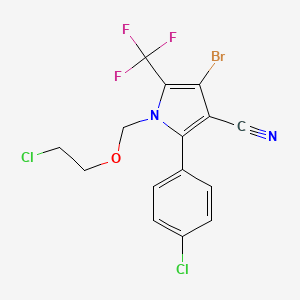
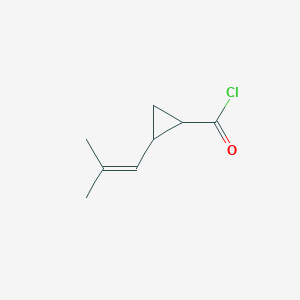

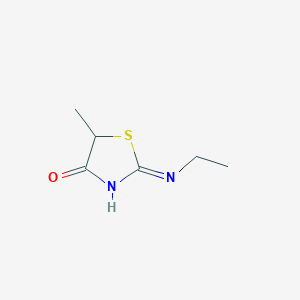
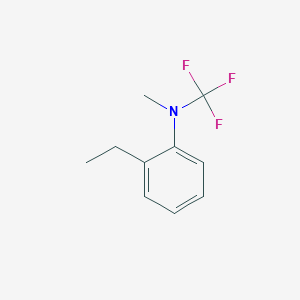
![3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one](/img/structure/B13952645.png)
